molecular formula C16H17NO3 B3039449 N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide CAS No. 107351-60-0

N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide

Cat. No.: B3039449
CAS No.: 107351-60-0
M. Wt: 271.31 g/mol
InChI Key: ZBXHTATUAZQODB-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyloxy group, a hydroxymethyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(benzyloxy)-4-(hydroxymethyl)aniline.

    Acetylation: The aniline derivative is acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-[3-(Benzyloxy)-4-(carboxylic acid)phenyl]acetamide.

    Reduction: Formation of N-[3-(Benzyloxy)-4-(aminomethyl)phenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used as a building block in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The benzyloxy and hydroxymethyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Benzyloxy)-4-(methoxymethyl)phenyl]acetamide
  • N-[3-(Benzyloxy)-4-(ethylmethyl)phenyl]acetamide
  • N-[3-(Benzyloxy)-4-(chloromethyl)phenyl]acetamide

Uniqueness

N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

N-[4-(hydroxymethyl)-3-phenylmethoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12(19)17-15-8-7-14(10-18)16(9-15)20-11-13-5-3-2-4-6-13/h2-9,18H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHTATUAZQODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209816
Record name N-[4-(Hydroxymethyl)-3-(phenylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107351-60-0
Record name N-[4-(Hydroxymethyl)-3-(phenylmethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107351-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Hydroxymethyl)-3-(phenylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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